

Application Notes and Protocols: Synthesis of Anilinopyrimidine Scaffolds for Kinase Inhibitors

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Compound of Interest

Compound Name: **2,6-Difluoro-4-methoxyaniline**

Cat. No.: **B139792**

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Introduction

Osimertinib (AZD9291) is a third-generation, irreversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) that has become a cornerstone in the treatment of non-small cell lung cancer (NSCLC).^[1] It is specifically designed to target both EGFR-sensitizing mutations and the T790M resistance mutation, while showing lower activity against wild-type EGFR, which contributes to a more favorable toxicity profile.^[2] The chemical structure of Osimertinib is centered on a mono-anilino-pyrimidine scaffold, a privileged structure in kinase inhibitor design. This document provides detailed protocols for a common synthesis route to Osimertinib and discusses the application of related aniline precursors in the synthesis of novel kinase inhibitor scaffolds.

While established synthetic routes for Osimertinib utilize a non-fluorinated aniline core, this document also addresses the potential application of fluorinated anilines, such as **2,6-Difluoro-4-methoxyaniline**, in the synthesis of new anilinopyrimidine derivatives for drug discovery research.

Part 1: Established Synthesis of Osimertinib

The synthesis of Osimertinib is a multi-step process. A widely recognized route involves the initial coupling of a pyrimidine core with an indole moiety, followed by the introduction of the specific aniline side chain, reduction of a nitro group, and a final acylation step.

Experimental Protocol: A Convergent Synthetic Route

This protocol outlines a convergent synthesis, which effectively avoids issues of intermediate degradation and improves efficiency compared to linear synthesis reactions.[\[1\]](#)

Step 1: Synthesis of N-(2-(dimethylamino)ethyl)-5-methoxy-N-methyl-2-nitroaniline

- To a solution of 4-fluoro-2-methoxy-5-nitroaniline (1.0 eq) in a suitable solvent like dimethylacetamide (DMAC), add N,N,N'-trimethylethane-1,2-diamine (1.2 eq).
- Add a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA) (2.0 eq).
- Heat the reaction mixture to approximately 95 °C and stir for 12 hours, monitoring completion by TLC or LC-MS.
- Upon completion, cool the mixture, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the product.

Step 2: Synthesis of N'-(2-((2-(dimethylamino)ethyl)(methyl)amino)-4-methoxy-5-nitrophenyl)-N,N-dimethylformimidamide

- Dissolve the product from Step 1 (1.0 eq) in toluene.
- Add N,N-Dimethylformamide dimethyl acetal (DMF-DMA) (1.5 eq).
- Heat the mixture to reflux and stir for 12 hours.
- Cool the reaction mixture and concentrate under reduced pressure to obtain the crude product, which can be used in the next step without further purification.

Step 3: Synthesis of N-(2-((2-(dimethylamino)ethyl)(methyl)amino)-4-methoxy-5-nitrophenyl)-4-(1-methyl-1H-indol-3-yl)pyrimidin-2-amine

- To a solution of the product from Step 2 (1.0 eq) in 1-butanol, add 3-(dimethylamino)-1-(1-methyl-1H-indol-3-yl)prop-2-en-1-one (1.0 eq).
- Heat the reaction mixture to 100 °C and stir for 12 hours.

- Cool the reaction, and remove the solvent under reduced pressure. The resulting crude intermediate is carried forward.

Step 4: Synthesis of N1-(2-(dimethylamino)ethyl)-5-methoxy-N1-methyl-N4-(4-(1-methyl-1H-indol-3-yl)pyrimidin-2-yl)benzene-1,2,4-triamine

- Dissolve the nitro-intermediate from Step 3 in ethanol or methanol.
- Add a reducing agent, such as Raney Nickel, under a hydrogen atmosphere (or alternatively, use iron powder in an acidic medium).
- Stir the reaction at room temperature for 4 hours until the reduction of the nitro group is complete.
- Filter the catalyst (e.g., through Celite) and concentrate the filtrate to yield the aniline intermediate. This intermediate is highly unstable and should be used immediately.

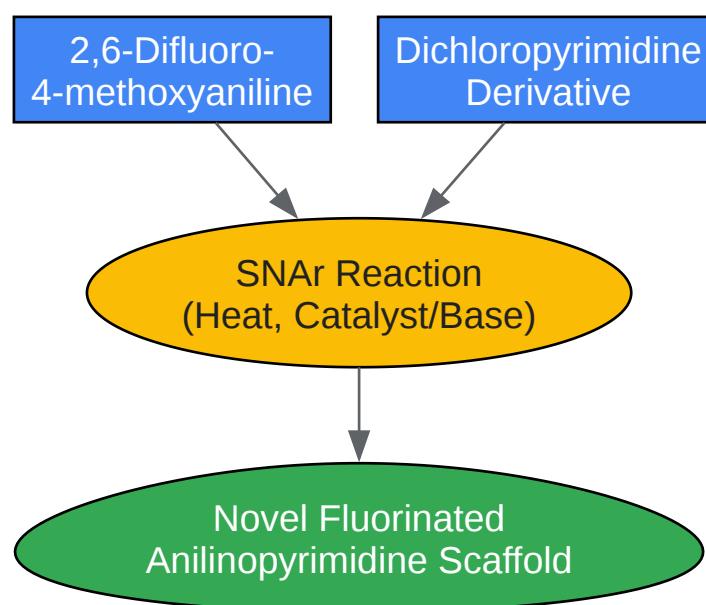
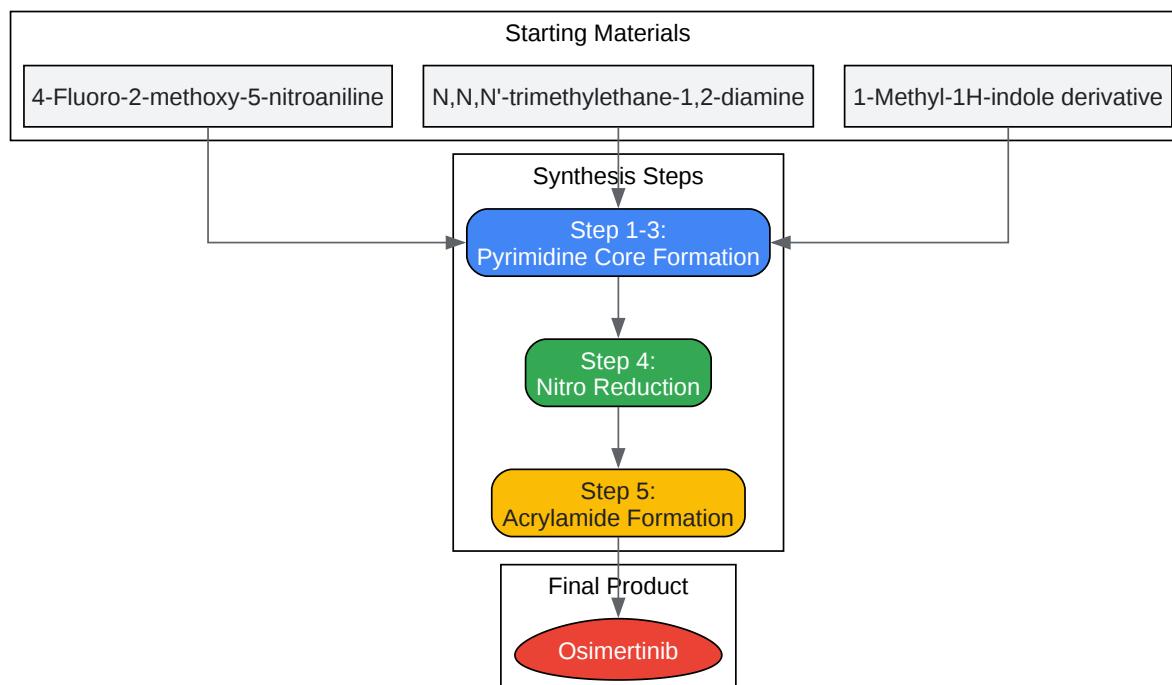
Step 5: Synthesis of Osimertinib (Final Product)

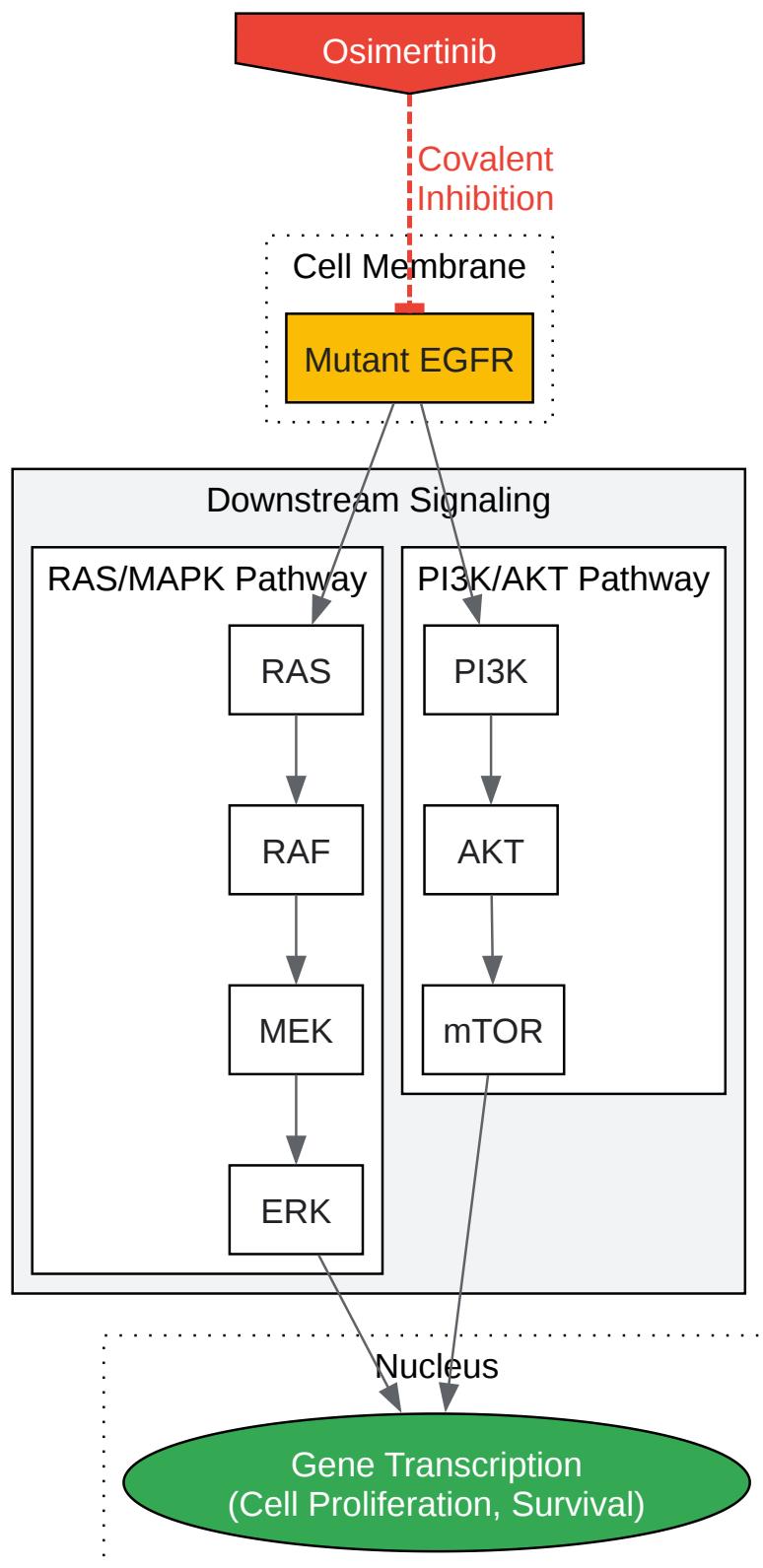
- Dissolve the aniline product from Step 4 (1.0 eq) in a dry aprotic solvent like dichloromethane (CH_2Cl_2) or THF and cool the solution to 0-5 °C.
- Add a base, typically triethylamine (TEA) (1.5 eq).
- Slowly add acryloyl chloride (1.1 eq) dropwise while maintaining the low temperature.
- Allow the reaction to warm to room temperature and stir for 3 hours.
- Quench the reaction with water and extract the product with CH_2Cl_2 .
- Wash the organic layer with saturated sodium bicarbonate solution and then brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
- Purify the crude product by column chromatography or recrystallization to obtain Osimertinib.

Data Presentation: Reaction Yields

Step	Reaction	Reagents	Typical Yield	Reference
1-3	Formation of Pyrimidine-Aniline Intermediate	DMAC, DIPEA, DMF-DMA, 1-Butanol	~71% (over 3 steps)	[3]
4	Nitro Group Reduction	H ₂ , Raney Ni, EtOH	~89%	[3]
5	Acrylamide Formation	Acryloyl chloride, CH ₂ Cl ₂ , TEA	~79%	[3]
Overall	Convergent Synthesis	-	~40-68%	[1][4]

Visualization: Osimertinib Synthesis Workflow





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